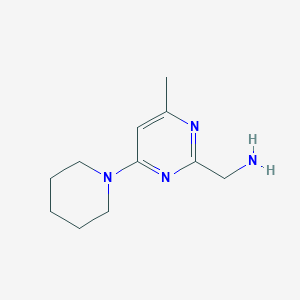![molecular formula C34H22N2 B13349491 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and palladium catalysts for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole transport material, facilitating the movement of positive charge carriers. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl
Uniqueness
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is unique due to its specific structural arrangement, which imparts distinct optoelectronic properties. Its high charge carrier mobility and stability make it particularly valuable in the development of advanced electronic devices.
Propiedades
Fórmula molecular |
C34H22N2 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
10-(9-phenylcarbazol-3-yl)-7H-benzo[c]carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-9-25(10-3-1)36-32-13-7-6-12-27(32)28-20-24(16-19-33(28)36)23-15-17-30-29(21-23)34-26-11-5-4-8-22(26)14-18-31(34)35-30/h1-21,35H |
Clave InChI |
JOLYNZMCNGCNGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C82 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
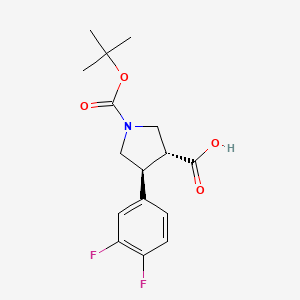
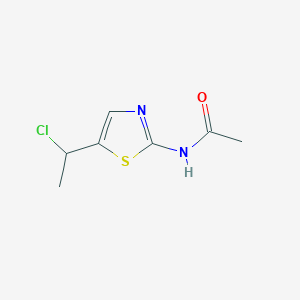
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
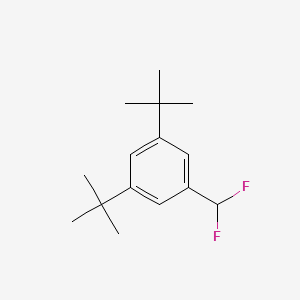
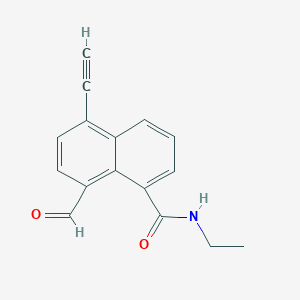
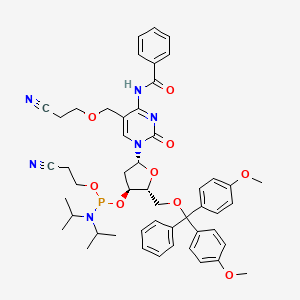
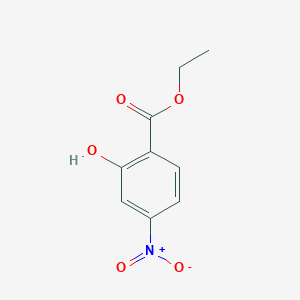
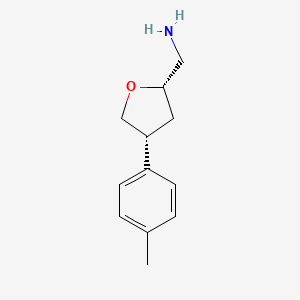
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)

